molecular formula C19H20N2S B11797809 3-(4-Mesityl-5-methylthiazol-2-yl)aniline

3-(4-Mesityl-5-methylthiazol-2-yl)aniline

Cat. No.: B11797809
M. Wt: 308.4 g/mol
InChI Key: BMZZLCIZSDRZLF-UHFFFAOYSA-N
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Description

3-(4-Mesityl-5-methylthiazol-2-yl)aniline is a heterocyclic compound that contains a thiazole ring substituted with a mesityl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Mesityl-5-methylthiazol-2-yl)aniline typically involves the formation of the thiazole ring followed by the introduction of the mesityl and methyl groups. One common method involves the reaction of 4-mesityl-5-methylthiazole with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Mesityl-5-methylthiazol-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Mesityl-5-methylthiazol-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Mesityl-5-methylthiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
  • 4-Mesityl-5-methylthiazole
  • 2-Mesitylthiazole

Uniqueness

3-(4-Mesityl-5-methylthiazol-2-yl)aniline is unique due to the presence of both mesityl and methyl groups on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C19H20N2S

Molecular Weight

308.4 g/mol

IUPAC Name

3-[5-methyl-4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]aniline

InChI

InChI=1S/C19H20N2S/c1-11-8-12(2)17(13(3)9-11)18-14(4)22-19(21-18)15-6-5-7-16(20)10-15/h5-10H,20H2,1-4H3

InChI Key

BMZZLCIZSDRZLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(SC(=N2)C3=CC(=CC=C3)N)C)C

Origin of Product

United States

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